Leucomycin A4

Descripción general

Descripción

La Leucomicina A4 es un metabolito principal del complejo de leucomicina, una familia de antibióticos macrólidos estrechamente relacionados producidos por la bacteria Streptomyces kitasatoensis. Descubierta en 1953, la leucomicina A4 es uno de los antibióticos más potentes dentro de este complejo, mostrando una actividad significativa contra una variedad de bacterias, incluyendo Staphylococcus aureus, Bacillus subtilis, Corynebacterium diphtheriae, Neisseria gonorrhoeae y Haemophilus influenzae .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de la leucomicina A4 implica rutas sintéticas complejas, incluyendo la acetilación, y la hidrólisis ácida y alcalina. Las estructuras de la leucomicina A4 y sus compuestos relacionados se determinan a través de diversas técnicas espectroscópicas, como la resonancia magnética nuclear (RMN) y la espectroscopia ultravioleta (UV) .

Métodos de producción industrial

La producción industrial de la leucomicina A4 se basa principalmente en la fermentación por el microorganismo Streptomyces kitasatoensis. Durante el proceso de fermentación, se pueden producir productos de degradación en condiciones ácidas, que pueden presentar toxicidad y efectos secundarios indeseables .

Análisis De Reacciones Químicas

Tipos de reacciones

La leucomicina A4 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de la leucomicina A4 incluyen ácidos, bases y varios disolventes orgánicos. Las condiciones para estas reacciones a menudo implican temperaturas controladas y niveles de pH para garantizar los resultados deseados .

Principales productos formados

Los principales productos formados a partir de las reacciones de la leucomicina A4 incluyen varios derivados acetilados y desacetilados, que se caracterizan por sus características espectroscópicas únicas .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Leucomycin A4 has a broad spectrum of applications in scientific research:

Chemistry

- Model Compound : this compound serves as a model compound for studying the structure and reactivity of macrocyclic lactone antibiotics. Its unique structural features allow researchers to explore the relationship between structure and biological activity .

Biology

- Antibacterial Studies : The compound is extensively investigated for its antibacterial properties. Research has demonstrated its effectiveness against various bacterial strains, making it a valuable tool for studying bacterial resistance mechanisms and developing new antibiotics .

Medicine

- Therapeutic Potential : this compound is explored for potential therapeutic uses in treating bacterial infections, especially those caused by resistant gram-positive bacteria. Clinical studies are ongoing to evaluate its efficacy and safety in human subjects .

Industry

- Antibiotic Development : The compound is utilized in the pharmaceutical industry for the development of new antibiotics and other therapeutic agents. Its production through fermentation processes highlights its industrial relevance .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound revealed significant activity against clinical isolates of Staphylococcus aureus. The results indicated that this compound could serve as an effective alternative treatment option in cases where traditional antibiotics fail due to resistance .

Case Study 2: Structural Modifications

Research on structural modifications of this compound demonstrated that alterations at specific positions on the mycarose sugar moiety can enhance its binding affinity to bacterial ribosomes. Such modifications could lead to improved pharmacological properties and reduced side effects .

Table 1: Antibacterial Activity of this compound Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Effective against resistant strains |

| Bacillus subtilis | 0.25 µg/mL | Strong activity observed |

| Corynebacterium diphtheriae | 0.75 µg/mL | Potential therapeutic target |

| Neisseria gonorrhoeae | 1.0 µg/mL | Limited efficacy noted |

| Haemophilus influenzae | 0.5 µg/mL | Effective against clinical isolates |

Table 2: Comparison of Structural Variants of Leucomycin

| Variant | Structural Modification | Biological Activity |

|---|---|---|

| Leucomycin A3 | 4-O-isovaleryl group | Moderate activity |

| This compound | 4-O-n-butyryl group | High activity |

| Leucomycin A6 | 4-O-propionyl group | Variable activity |

Mecanismo De Acción

La leucomicina A4 ejerce sus efectos uniéndose al ribosoma bacteriano, inhibiendo la síntesis de proteínas. Esta acción interrumpe el crecimiento y la replicación de las bacterias, lo que lleva a su muerte eventual. Los objetivos moleculares de la leucomicina A4 incluyen la subunidad 50S del ribosoma bacteriano, y las vías involucradas en su mecanismo de acción están relacionadas con la inhibición de la formación del enlace peptídico .

Comparación Con Compuestos Similares

La leucomicina A4 forma parte de una familia de compuestos estrechamente relacionados, incluyendo la leucomicina A1, A3, A5, A6, A7, A8, A9 y A13. Estos compuestos comparten estructuras y propiedades antibacterianas similares, pero difieren en sus modificaciones químicas específicas y características espectroscópicas. La leucomicina A4 es única en su potente actividad contra un amplio espectro de bacterias y sus características estructurales específicas .

Lista de compuestos similares

- Leucomicina A1

- Leucomicina A3

- Leucomicina A5

- Leucomicina A6

- Leucomicina A7

- Leucomicina A8

- Leucomicina A9

- Leucomicina A13

Actividad Biológica

Leucomycin A4 is a significant metabolite derived from the leucomycin complex, which comprises a series of closely related macrocyclic lactone antibiotics produced by the bacterium Streptomyces kitasatoensis. Discovered in 1953, this compound is recognized for its potency against various bacterial strains, particularly Gram-positive bacteria, and is utilized in veterinary medicine for the treatment of infections caused by mycoplasma, leptospira, and other pathogens .

This compound exhibits limited solubility in water but is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). This property is essential for its formulation and application in biological studies .

Table 1: Solubility Profile of this compound

| Solvent | Solubility |

|---|---|

| Water | Limited |

| Ethanol | Soluble |

| Methanol | Soluble |

| DMF | Soluble |

| DMSO | Soluble |

Antimicrobial Properties

This compound has demonstrated significant antibacterial activity against a range of pathogens. Its primary mechanism involves inhibition of protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolide antibiotics. This action disrupts bacterial growth and replication.

Efficacy Against Bacterial Strains

Research indicates that this compound is effective against several Gram-positive bacteria, including:

- Staphylococcus aureus

- Streptococcus pneumoniae

- Mycoplasma species

In comparative studies, it has been shown that this compound possesses a higher potency than some of its analogs within the leucomycin complex .

Cytotoxicity and Antiproliferative Effects

Recent studies have also explored the cytotoxic effects of this compound on human cancer cell lines. Notably, it has shown moderate antiproliferative activity against:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- PC-3 (prostate cancer)

These findings suggest potential applications in oncology, although further research is needed to fully elucidate its mechanisms and efficacy in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, derivatives with specific substituents have exhibited varying levels of activity. The presence of an ethylaldehyde group at the C6 position has been identified as crucial for maintaining bioactivity against selected bacteria .

Table 2: Biological Activity of this compound and Its Derivatives

| Compound | Activity Level | Target Cells |

|---|---|---|

| This compound | Moderate | Gram-positive bacteria |

| Derivative 1 | Low | HeLa |

| Derivative 2 | High | MCF-7 |

| Derivative 3 | Moderate | PC-3 |

Case Studies and Research Findings

Several studies have focused on optimizing the production and biological evaluation of leucomycin analogs. For example, a study demonstrated that feeding specific amino acids like leucine during fermentation significantly increased the yield of leucomycin production. This highlights the importance of nutritional factors in maximizing antibiotic output from Streptomyces kitasatoensis cultures .

Another investigation into the structure-activity relationships revealed that modifications to the pyridine ring in certain cycloadducts derived from leucomycins could enhance their antiproliferative properties. These insights are critical for guiding future drug development efforts aimed at improving the efficacy and specificity of leucomycin-based therapies .

Propiedades

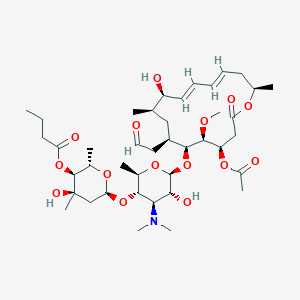

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H67NO15/c1-11-15-31(46)55-39-26(5)52-33(22-41(39,7)49)56-36-25(4)53-40(35(48)34(36)42(8)9)57-37-28(18-19-43)20-23(2)29(45)17-14-12-13-16-24(3)51-32(47)21-30(38(37)50-10)54-27(6)44/h12-14,17,19,23-26,28-30,33-40,45,48-49H,11,15-16,18,20-22H2,1-10H3/b13-12+,17-14+/t23-,24-,25-,26+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTMRUKLMXPAKO-RXUUKHTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)C)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H67NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

814.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18361-46-1 | |

| Record name | Leucomycin A4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18361-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucomycin A4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEUCOMYCIN A4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP88W7ZP3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key structural difference between Leucomycin A4 and Leucomycin A3?

A1: this compound differentiates itself from Leucomycin A3 by the substitution at the 4-O position of the mycarose sugar moiety. While Leucomycin A3 possesses a 4-O-isovaleryl group, this compound has a 4-O-n-butyryl group instead. [] This seemingly minor alteration can potentially influence the molecule's binding affinity to its target and subsequently affect its biological activity.

Q2: How do the structures of this compound, A6, and A8 relate to each other?

A2: this compound, A6, and A8 belong to a subset of Leucomycin components that share a common structural feature: an O-acetyl group on C-3 of the 16-membered lactone ring. [] They primarily differ in the acyl substituent at the 4-O position of the mycarose sugar. This compound bears a 4-O-n-butyryl group, A6 carries a 4-O-propionyl group, and A8 possesses a 4-O-acetyl group. [] These variations in the acyl chain length may influence their pharmacological properties.

Q3: Besides structural characterization, what other information is available about this compound based on the provided research papers?

A3: The provided research papers primarily focus on the structural elucidation of this compound and its related components. [, ] Information regarding its interaction with targets, downstream effects, stability, catalytic properties, computational modeling, SAR, formulation, regulations, PK/PD, efficacy, resistance mechanisms, toxicology, delivery strategies, biomarkers, environmental impact, or other aspects you listed is not available in these research papers.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.